Cas no 126411-13-0 (Phosphonic acid,P,P'-[2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]ethylidene]bis-,P,P,P',P'-tetrakis(1-methylethyl) ester)
![Phosphonic acid,P,P'-[2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]ethylidene]bis-,P,P,P',P'-tetrakis(1-methylethyl) ester structure](https://de.kuujia.com/scimg/cas/126411-13-0x500.png)
126411-13-0 structure
Produktname:Phosphonic acid,P,P'-[2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]ethylidene]bis-,P,P,P',P'-tetrakis(1-methylethyl) ester
Phosphonic acid,P,P'-[2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]ethylidene]bis-,P,P,P',P'-tetrakis(1-methylethyl) ester Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Phosphonic acid,P,P'-[2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]ethylidene]bis-,P,P,P',P'-tetrakis(1-methylethyl) ester
- 4-[2,2-bis[di(propan-2-yloxy)phosphoryl]ethyl]-2,6-ditert-butylphenol
- apomine
- Phosphonic acid,P,P'-[2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]ethylidene]bis-,P,P,P',P'-...
- SK&F-99085
- SR-45023A
- SR-9223i
- tetrapropan-2-yl [2-(3,5-di-tert-butyl-4-hydroxyphenyl)ethane-1,1-diyl]bis(phosphonate)
- SR 9223i
- SKF 99085; SR 45023A; SR 9223i
- NS00069601
- tetraisopropyl 2-(3,5-di-tert-butyl-4-hydroxyphenyl)ethyl-1,1-biphosphonate
- DTXSID80925540
- SKF 99085
- TETRAISOPROPYL 2-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)ETHYL-1,1-DIPHOSPHONATE
- BDBM50541163
- CHEMBL4639024
- Q27281635
- AKOS040747834
- 126411-13-0
- tetraisopropyl (2-(3,5-di-tert-butyl-4-hydroxyphenyl)ethane-1,1-diyl)bis(phosphonate)
- JQ95208805
- Phosphonic acid, (2-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)ethylidene)bis-, tetrakis(1-methylethyl) ester
- Apomine/tetraisopropyl-(3,5-di-tert-butyl-4-hydroxyphenyl)ethyl-1,1-diphosphonate
- UNII-JQ95208805
- APB-231-A2
- SCHEMBL1648488
- DB12276
- SR 45023A
- Tetraisopropyl-2-(3,5-di-tert-butyl-4-hydroxyphenyl)ethylidene-1,1-diphosphonate
- CS-0016185
- GLXC-04921
- HY-19671
- bis(propan-2-yl) (1-(bis(propan-2-yloxy)phosphoryl)-2-(3,5-di-tert-butyl-4-hydroxyphenyl)ethyl)phosphonate
- SR-45023A (Apomine)
- tetraisopropyl 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-ethyl-1,1-bisphosphonate
- bis(propan-2-yl) {1-[bis(propan-2-yloxy)phosphoryl]-2-(3,5-di-tert-butyl-4-hydroxyphenyl)ethyl}phosphonate
-
- Inchi: InChI=1S/C28H52O7P2/c1-18(2)32-36(30,33-19(3)4)25(37(31,34-20(5)6)35-21(7)8)17-22-15-23(27(9,10)11)26(29)24(16-22)28(12,13)14/h15-16,18-21,25,29H,17H2,1-14H3
- InChI-Schlüssel: YLJOVCWVJCDPLN-UHFFFAOYSA-N
- Lächelt: CC(OP(C(P(OC(C)C)(=O)OC(C)C)CC1C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=1)(=O)OC(C)C)C
Berechnete Eigenschaften
- Genaue Masse: 562.31906
- Monoisotopenmasse: 562.31882799g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 37
- Anzahl drehbarer Bindungen: 14
- Komplexität: 705
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 91.3Ų
- XLogP3: 7
Experimentelle Eigenschaften
- PSA: 91.29
Phosphonic acid,P,P'-[2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]ethylidene]bis-,P,P,P',P'-tetrakis(1-methylethyl) ester Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T26644-50 mg |
Apomine |
126411-13-0 | 98.80% | 50mg |
¥11847.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T26644-1mg |
Apomine |
126411-13-0 | 100% | 1mg |
¥ 1300 | 2023-09-07 | |
Ambeed | A1959427-5mg |
Tetraisopropyl (2-(3,5-di-tert-butyl-4-hydroxyphenyl)ethane-1,1-diyl)bis(phosphonate) |
126411-13-0 | 98% | 5mg |
$360.0 | 2025-02-28 | |
Ambeed | A1959427-100mg |
Tetraisopropyl (2-(3,5-di-tert-butyl-4-hydroxyphenyl)ethane-1,1-diyl)bis(phosphonate) |
126411-13-0 | 98% | 100mg |
$1539.0 | 2025-02-28 | |
Ambeed | A1959427-10mg |
Tetraisopropyl (2-(3,5-di-tert-butyl-4-hydroxyphenyl)ethane-1,1-diyl)bis(phosphonate) |
126411-13-0 | 98% | 10mg |
$532.0 | 2025-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T26644-10mg |
Apomine |
126411-13-0 | 100% | 10mg |
¥ 4387 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T26644-100 mg |
Apomine |
126411-13-0 | 98.80% | 100MG |
¥17769.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T26644-25mg |
Apomine |
126411-13-0 | 100% | 25mg |
¥ 7897 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T26644-200mg |
Apomine |
126411-13-0 | 100% | 200mg |
¥ 26654 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T26644-5mg |
Apomine |
126411-13-0 | 100% | 5mg |
¥ 2925 | 2023-09-07 |
Phosphonic acid,P,P'-[2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]ethylidene]bis-,P,P,P',P'-tetrakis(1-methylethyl) ester Verwandte Literatur
-
1. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
Yoshiteru Itagaki,Ramakant M. Kadam,Anders Lund,Einar Sagstuen,Janina Goslar Phys. Chem. Chem. Phys., 2000,2, 37-42
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
126411-13-0 (Phosphonic acid,P,P'-[2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]ethylidene]bis-,P,P,P',P'-tetrakis(1-methylethyl) ester) Verwandte Produkte
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
Empfohlene Lieferanten
Changzhou Guanjia Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hubei Henglvyuan Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Mitglied
CN Lieferant
Großmenge

Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
